molecular formula C7H7Cl2NO2S B13063511 (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid

Cat. No.: B13063511
M. Wt: 240.11 g/mol
InChI Key: ZRBHRNUMNGNIQH-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid is a compound that features a thiophene ring substituted with two chlorine atoms and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of an amino acid side chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H7Cl2NO2S/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1

InChI Key

ZRBHRNUMNGNIQH-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1[C@H](CC(=O)O)N)Cl)Cl

Canonical SMILES

C1=C(SC(=C1C(CC(=O)O)N)Cl)Cl

Origin of Product

United States

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